2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid
Overview
Description
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound containing a sulfur atom within its five-membered ring structure. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate carboxylic acid esters. One common method includes the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester in a condensation reaction . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways and biological responses . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzo[B]thiophene-2,6-dicarboxylic acid, 2-ethyl 6-methyl ester
- Benzo[B]thiophene-3-carboxylic acid
- Benzo[B]thieno[2,3-d]thiophene derivatives
Uniqueness
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid is unique due to its specific ester functional group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .
Properties
IUPAC Name |
2-ethoxycarbonyl-1-benzothiophene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-2-16-12(15)10-5-7-3-4-8(11(13)14)6-9(7)17-10/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGXHYTXEBBFMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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